molecular formula C18H21N11O2 B11536042 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11536042
M. Wt: 423.4 g/mol
InChI Key: MLDJGMBHNQUAPN-AWQFTUOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and benzodiazole intermediates, followed by their condensation with appropriate reagents to form the final triazole derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C18H21N11O2

Molecular Weight

423.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H21N11O2/c1-3-28(4-2)10-13-15(23-27-29(13)17-16(19)25-31-26-17)18(30)24-20-9-14-21-11-7-5-6-8-12(11)22-14/h5-9H,3-4,10H2,1-2H3,(H2,19,25)(H,21,22)(H,24,30)/b20-9+

InChI Key

MLDJGMBHNQUAPN-AWQFTUOYSA-N

Isomeric SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=NC4=CC=CC=C4N3

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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